Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

10H-Phenothiazine 5-Oxide structure
10H-Phenothiazine 5-Oxide structure
商品名:10H-Phenothiazine 5-Oxide
CAS番号:1207-71-2
MF:C12H9NOS
メガワット:215.270961523056
MDL:MFCD00053824
CID:144556
PubChem ID:71014

10H-Phenothiazine 5-Oxide 化学的及び物理的性質

名前と識別子

    • 10H-Phenothiazine,5-oxide
    • PHENOTHIAZINE-5-OXIDE
    • 10H-phenothiazino-5-oxide
    • oxyde-5 de phenothiazine
    • Phenothiazine S-oxide
    • phenothiazine sulfoxyde
    • phenothiazine sulphoxide
    • Phenothiazine,5-oxide
    • sulfoxyde de phenothiazine
    • USAF DO-16
    • Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
    • 10H-5λ4-Phenothiazin-5-one
    • 5-Oxophenothiazine
    • NSC 3554
    • 10H-Phenothiazine 5-oxide
    • E?-phenothiazin-5-one
    • BRN 0152295
    • NCGC00247391-01
    • DTXSID0074471
    • 10H-phenothiazine5-oxide
    • 10H-Phenothiazine, 5-oxide
    • SR-01000852665-2
    • SCHEMBL342511
    • HMS2201K15
    • MLS001242794
    • DSAFSORWJPSMQS-UHFFFAOYSA-N
    • Phenothiazine, 5-oxide
    • 10H-5lambda4-phenothiazin-5-one
    • CHEMBL1396515
    • Phenothiazine 5-oxide
    • SMR000841349
    • Q27216086
    • AT27299
    • SR-01000852665
    • STK802590
    • CHEBI:125466
    • BAA20771
    • BS-50659
    • cid_71014
    • AI3-17437
    • 8SVJ4R3Y3D
    • HMS3341B02
    • NSC3554
    • 10H-5
    • BDBM65852
    • Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
    • MFCD00053824
    • 1207-71-2
    • AKOS000281841
    • NSC-3554
    • Z1509140237
    • 4-27-00-01215 (Beilstein Handbook Reference)
    • EN300-309225
    • 10H-Phenothiazine 5-Oxide
    • MDL: MFCD00053824
    • インチ: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
    • InChIKey: DSAFSORWJPSMQS-UHFFFAOYSA-N
    • ほほえんだ: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 215.04000
  • どういたいしつりょう: 215.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.44
  • ふってん: 433.3°C at 760 mmHg
  • フラッシュポイント: 215.9°C
  • 屈折率: 1.769
  • PSA: 48.31000
  • LogP: 3.91400

10H-Phenothiazine 5-Oxide セキュリティ情報

10H-Phenothiazine 5-Oxide 税関データ

  • 税関コード:2934300000
  • 税関データ:

    中国税関コード:

    2934300000

    概要:

    293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-309225-0.1g
10H-5lambda4-phenothiazin-5-one
1207-71-2 95.0%
0.1g
$62.0 2025-03-21
Enamine
EN300-309225-1.0g
10H-5lambda4-phenothiazin-5-one
1207-71-2 95.0%
1.0g
$241.0 2025-03-21
abcr
AB375165-1 g
10H-Phenothiazine 5-oxide; .
1207-71-2
1 g
€219.00 2023-07-19
Ambeed
A871333-250mg
10H-Phenothiazine 5-oxide
1207-71-2 95%
250mg
$45.0 2025-02-21
TRC
P318098-50mg
10H-Phenothiazine 5-Oxide
1207-71-2
50mg
$ 91.00 2023-09-06
eNovation Chemicals LLC
Y1256754-5g
10H-Phenothiazine,5-oxide
1207-71-2 95%
5g
$425 2024-06-07
abcr
AB375165-5g
10H-Phenothiazine 5-oxide; .
1207-71-2
5g
€654.00 2025-02-20
Aaron
AR007QBZ-10g
10H-Phenothiazine,5-oxide
1207-71-2 98%
10g
$698.00 2025-02-26
1PlusChem
1P007Q3N-5g
10H-Phenothiazine,5-oxide
1207-71-2 95%
5g
$326.00 2025-02-22
1PlusChem
1P007Q3N-1g
10H-Phenothiazine,5-oxide
1207-71-2 95%
1g
$94.00 2025-02-22

10H-Phenothiazine 5-Oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ;  3 h, rt
リファレンス
Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides
Hasaninejad, Alireza; Chehardoli, Gholamabbas; Zolfigol, Mohammad Ali; Abdoli, Abbas, Phosphorus, 2011, 186(2), 271-280

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ;  < 45 °C
リファレンス
Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization
Gomurashvili, Zaza; Crivello, James V., Macromolecules, 2002, 35(8), 2962-2969

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Fate of amine antioxidants during thermal oxidative aging of neopentylpolyl ester oils
Zeman, A.; Von Roenne, V.; Trebert, Y., Journal of Synthetic Lubrication, 1987, 4(3), 179-201

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines
Shindo, Kimio; Ishikawa, Sumio; Nozoe, Tetsuo, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodylbenzene ,  Vanadyl acetylacetonate Solvents: Benzene
リファレンス
Biomimetic oxidation of some nitrogen-containing compounds by the iodoxybenzene-vanadyl acetylacetonate complex
Barret, R.; Pautet, F.; Daudon, M., Pharmazie, 1986, 41(4), 285-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Monosodium phosphate ,  Sodium nitrate ,  Sodium chloride ,  Ferrous sulfate ,  Manganese sulfate Solvents: Dimethylformamide ,  Water ;  72 h, pH 5, 28 °C
リファレンス
Biotransformation of N-acetylphenothiazine by fungi
Parshikov, I. A.; Freeman, J. P.; Williams, A. J.; Moody, J. D.; Sutherland, J. B., Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ;  10 min, rt
リファレンス
Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant
Hasaninejad, Alireza; Ali Zolfigol, Mohammad; Chehardoli, Gholamabbas; Mokhlesi, Mohammad, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
リファレンス
Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction
Fujihara, Hisashi; Nakamura, Akiko; Akaishi, Ryouichi; Furukawa, Naomichi, Chemistry Letters, 1990, (3), 393-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxalic acid ,  Hydrogen peroxide Solvents: Water ;  12 - 15 h, rt
リファレンス
Hydrodeoxygenation of sulfoxides to sulfides by a Pt and MoOx co-loaded TiO2 catalyst
Touchy, Abeda Sultana; Hakim Siddiki, S. M. A.; Onodera, Wataru; Kon, Kenichi; Shimizu, Ken-ichi, Green Chemistry, 2016, 18(8), 2554-2560

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1,3,5-Benzenetricarboxylic acid Solvents: Tetrahydrofuran ;  rt
リファレンス
10H-Phenothiazine 5-oxide
Jin, Rui-Fang; Yu, Kai; Yang, Shi-Yao; Huang, Rong-Bin, Acta Crystallographica, 2010, 66(12),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol ,  Water
リファレンス
Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2
Bakker, Martin; Van Rantwijk, Fred; Sheldon, Roger A., Canadian Journal of Chemistry, 2002, 80(6), 622-625

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Iodylbenzene Catalysts: Vanadyl acetylacetonate Solvents: Benzene
リファレンス
Oxidation of phenothiazine and its N-methyl derivatives by iodoxylbenzene-vanadyl acetylacetonate
Pautet, F.; Barret, R.; Daudon, M., Pharmazie, 1985, 40(3), 202-3

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile ,  Water ;  35 min, reflux
リファレンス
H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides
Rasouli, Mohsen; Zolfigol, Mohammad Ali; Moslemin, Mohammad Hossien; Mohebat, Razieh; Chehardoli, Gholamabbas, Eurasian Chemical Communications, 2020, 2(1), 44-50

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ;  20 min, 40 °C
リファレンス
Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity
Chen, Zhongxin ; Liu, Cuibo; Liu, Jia; Li, Jing; Xi, Shibo ; et al, Advanced Materials (Weinheim, 2020, 32(4),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile ,  Water ;  12 h, rt
リファレンス
Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols
Safaiee, Maliheh; Moeinimehr, Mahtab; Zolfigol, Mohammad Ali, Polyhedron, 2019, 170, 138-150

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis
Khlebnikova, A. I.; Anfinogenov, V. A.; Filimonov, V. D.; Sokolova, I. V., Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
リファレンス
Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone
Kurov, G. N.; Afonin, A. V.; Svyatkina, L. I.; Dmitrieva, L. L.; Pal'chuk, E. G., Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

10H-Phenothiazine 5-Oxide Raw materials

10H-Phenothiazine 5-Oxide Preparation Products

10H-Phenothiazine 5-Oxide 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
A938800
清らかである:99%
はかる:5g
価格 ($):366.0